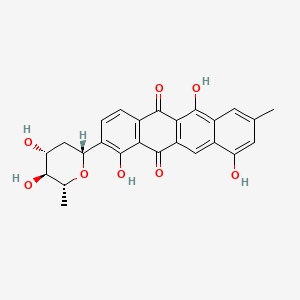
Galtamycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galtamycinone, also known as this compound, is a useful research compound. Its molecular formula is C25H22O8 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Galtamycinone and its derivatives have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that compounds related to this compound, such as Galtamycin B and Saquayamycin Z, exhibit cytostatic effects on human tumor cell lines while also being effective against certain bacterial strains.
Case Studies:
- Study on Saquayamycin Z : This compound showed activity against methicillin-resistant Staphylococcus aureus, indicating potential for treating resistant bacterial infections .
- Antibacterial Assays : In vitro tests revealed that this compound derivatives inhibited the growth of various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. The compound has shown promising results in inhibiting tumor growth.
Research Findings:
- Cytotoxicity Assays : In a study involving multiple human cancer cell lines, this compound exhibited IC50 values ranging from 0.9 to 7.8 μg/mL, indicating strong cytotoxic activity .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .
Drug Development and Synthesis
The total synthesis of this compound has been described in literature, highlighting its structural complexity and the challenges associated with its production. The methodologies developed for synthesizing this compound can facilitate further research into its pharmacological properties and therapeutic applications.
Synthesis Insights:
- A detailed synthetic route for this compound has been documented, which could serve as a foundation for developing analogs with enhanced biological activity or reduced toxicity .
- The synthesis process involves key steps that ensure the retention of the compound's bioactive properties, making it a valuable model for future drug development efforts.
Potential in Agricultural Applications
While primarily studied for its medical applications, there is emerging interest in the use of this compound derivatives as natural pesticides due to their antimicrobial properties. This could lead to innovative approaches in sustainable agriculture.
Future Directions:
- Research is needed to explore the efficacy of this compound as a biopesticide, particularly against plant pathogens.
- Investigating the environmental impact and safety profile of using such compounds in agricultural settings will be essential for practical applications.
Propiedades
Fórmula molecular |
C25H22O8 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
2-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,6,10-trihydroxy-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C25H22O8/c1-9-5-14-13(16(26)6-9)7-15-20(24(14)31)23(30)12-4-3-11(22(29)19(12)25(15)32)18-8-17(27)21(28)10(2)33-18/h3-7,10,17-18,21,26-29,31H,8H2,1-2H3/t10-,17-,18-,21-/m1/s1 |
Clave InChI |
PBTVAODWGBKPII-BOEKQVJSSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C5C(=CC(=CC5=C4O)C)O)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C5C(=CC(=CC5=C4O)C)O)O)O)O |
Sinónimos |
1,4,6-trihydroxy-10-(4,5-dihydroxy-6-methyltetrahydropyran-2-yl)-8-methyl-5,12-tetracendione galtamycinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















